molecular formula C7H7ClNNaO2S B1417942 o-Chloramine T CAS No. 110076-44-3

o-Chloramine T

Cat. No. B1417942
CAS RN: 110076-44-3
M. Wt: 227.64 g/mol
InChI Key: BMVGZYMMLBPFDA-UHFFFAOYSA-N
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Description

Chloramine-T is an organic compound with the formula CH3C6H4SO2NClNa . It is known in both anhydrous salt and trihydrate forms, both of which are white powders . It is used as a reagent in organic synthesis and is commonly used as a cyclizing agent in the synthesis of aziridine, oxadiazole, isoxazole, and pyrazoles . It is inexpensive, has low toxicity, and acts as a mild oxidizing agent .


Synthesis Analysis

Chloramine-T is prepared by the oxidation of toluenesulfonamide with sodium hypochlorite, with the latter being produced in situ from sodium hydroxide and chlorine (Cl2) .


Molecular Structure Analysis

The molecular structure of Chloramine-T is C7H7ClNO2S . The structure of Chloramine-T is similar to that of sodium hypochlorite .


Chemical Reactions Analysis

Chloramine-T contains active (electrophilic) chlorine. Its reactivity is similar to that of sodium hypochlorite . It is a strong oxidant and can oxidize hydrogen sulfide to sulfur and mustard gas to yield a harmless crystalline sulfimide . It converts iodide to iodine monochloride (ICl), which rapidly undergoes electrophilic substitution predominantly with activated aromatic rings .


Physical And Chemical Properties Analysis

Chloramine-T has a molar mass of 227.64 g/mol for the anhydrous form and 281.69 g/mol for the trihydrate form . It appears as a white powder and has a density of 1.4 g/cm3 . It is soluble in water .

Scientific Research Applications

Synthesis of 3-Benzoylisoxazolines

o-Chloramine T is used as a base in the synthesis of 3-benzoylisoxazolines. This process involves reacting alkenes with various α-nitroketones. The scope of α-nitroketones and alkenes is extensive, including different alkenes and alkynes to form various isoxazolines and isoxazoles .

Biological and Pharmacological Activities

Isoxazoline derivatives, which can be synthesized using o-Chloramine T, have been demonstrated to exhibit a variety of biological and pharmacological activities. These include antithrombotic effects, insect growth regulation, immunopotentiation, and anticancer activities .

Organic Synthesis

In organic synthesis, isoxazolines are useful intermediates. They can be converted into different critical synthetic units, such as β-hydroxy ketones, γ-amino alcohols, α,β-unsaturated ketones, and β-hydroxy nitriles .

Synthesis of Nitrogen-Chlorine Compounds

Nitrogen-chlorine compounds and their derivatives are important heterocyclic motifs. They exhibit a wide range of synthetic and pharmaceutical applications, such as N-chlorinating agents, analytical reagents, disinfectants, antipathogens, and intermediates in the preparation of drugs, polymers, and natural products synthesis .

Healthcare Applications

Due to the lytic nature of N–Cl compounds in destroying pathogens such as bacteria, viruses, and fungi, these compounds play a pivotal role in hospital infection control and management .

Liquid Chromatographic Analysis

A liquid chromatographic (LC) method capable of direct, simultaneous analysis of chloramine-T and its primary degradation product, ρ-toluenesulfonamide (ρ-TSA), in water has been described .

Safety and Hazards

Chloramine-T is harmful if swallowed and causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is not stable in the water dissolved form .

Future Directions

Chloramine-T has been recognized as a mild oxidant for several organic moieties and has been used as a versatile reagent for the estimation of various functional groups in analytical chemistry . Future research may focus on its potential uses in other areas of organic synthesis .

Mechanism of Action

Target of Action

o-Chloramine T, also known as Tosylchloramide, is a chlorinated and deprotonated sulfonamide used as a mild disinfectant . It is primarily targeted towards bacteria and other microorganisms, acting as an antibacterial agent .

Mode of Action

The mode of action of o-Chloramine T involves the release of active chlorine when it decomposes in water . This active chlorine acts as a biocide, effectively killing bacteria and other microorganisms . The compound’s reactivity is similar to that of sodium hypochlorite .

Biochemical Pathways

o-Chloramine T affects the oxidative stress biomarkers and liver biochemistry of certain organisms . It has been observed to cause changes in cytokine levels, specifically TGF-β and IL-13, and hydroxyproline content . These changes can modify aminotransferase and lactate dehydrogenase activity and lactate and pyruvate levels, causing increased enzyme activity due to oxidative stress .

Result of Action

The molecular and cellular effects of o-Chloramine T’s action primarily involve the destruction of bacteria and other microorganisms. This is achieved through the release of active chlorine, which acts as a biocide . In addition, o-Chloramine T can cause changes in oxidative stress biomarkers and liver biochemistry, leading to increased enzyme activity due to oxidative stress .

Action Environment

The action, efficacy, and stability of o-Chloramine T can be influenced by environmental factors. , which could impact its effectiveness in certain environments. Furthermore, the reaction of chlorine and ammonia can form different species of chloramine, with the ratio at which these two substances are fed determining the species produced . This could potentially influence the action and efficacy of o-Chloramine T.

properties

IUPAC Name

sodium;chloro-(2-methylphenyl)sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClNO2S.Na/c1-6-4-2-3-5-7(6)12(10,11)9-8;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVGZYMMLBPFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)[N-]Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClNNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Chloramine T

CAS RN

110076-44-3
Record name o-Chloramine T
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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